N-(2,5-difluorophenyl)-2-ethoxybenzamide

Fluorine regiochemistry SAR benzamide derivatives

N-(2,5-Difluorophenyl)-2-ethoxybenzamide (CAS 881599-36-6; PubChem CID is a synthetic, small-molecule aromatic amide with the molecular formula C₁₅H₁₃F₂NO₂ and a molecular weight of 277.27 g/mol. The compound features a 2-ethoxybenzamide core coupled to a 2,5-difluorophenyl aniline moiety via a secondary amide linkage, placing it within the broader class of fluorinated N-aryl benzamides.

Molecular Formula C15H13F2NO2
Molecular Weight 277.27 g/mol
Cat. No. B317836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-difluorophenyl)-2-ethoxybenzamide
Molecular FormulaC15H13F2NO2
Molecular Weight277.27 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)F)F
InChIInChI=1S/C15H13F2NO2/c1-2-20-14-6-4-3-5-11(14)15(19)18-13-9-10(16)7-8-12(13)17/h3-9H,2H2,1H3,(H,18,19)
InChIKeyVIHAXHBSQRXIQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,5-Difluorophenyl)-2-ethoxybenzamide – Physicochemical Identity, Compound Class, and Sourcing Context


N-(2,5-Difluorophenyl)-2-ethoxybenzamide (CAS 881599-36-6; PubChem CID 2983134) is a synthetic, small-molecule aromatic amide with the molecular formula C₁₅H₁₃F₂NO₂ and a molecular weight of 277.27 g/mol [1]. The compound features a 2-ethoxybenzamide core coupled to a 2,5-difluorophenyl aniline moiety via a secondary amide linkage, placing it within the broader class of fluorinated N-aryl benzamides [1]. Its computed XLogP3-AA of 3.3, topological polar surface area (TPSA) of 38.3 Ų, and a single hydrogen bond donor position it within drug-like chemical space compliant with Lipinski's Rule of Five [1]. Unlike the clinically established parent compound 2-ethoxybenzamide (ethenzamide; MW 165.19; logP ~1.4), which bears a primary amide and is used as an analgesic/antipyretic NSAID prodrug, this difluorophenyl derivative represents a structurally elaborated screening compound supplied primarily by commercial chemical vendors [1][2].

Why N-(2,5-Difluorophenyl)-2-ethoxybenzamide Cannot Be Freely Substituted with Positional Isomers or In-Class Analogs


N-Aryl benzamides are exquisitely sensitive to the regiochemistry of fluorine substitution on the aniline ring and the placement of alkoxy substituents on the benzamide ring [1]. In the class of difluorobenzamide derivatives, the specific 2,5-difluoro arrangement versus the 2,4-difluoro or 2,6-difluoro pattern has been shown to modulate both antimicrobial potency and the ability to reverse antibiotic resistance in MRSA, owing to altered interactions with the FtsZ protein target [1]. Similarly, shifting the ethoxy group from the ortho (2-) to the para (4-) position on the benzamide ring changes the compound's conformational landscape, intramolecular hydrogen-bonding capacity, and metabolic vulnerability, as the ortho-ethoxy group can engage in distinct steric and electronic interactions with the amide carbonyl [2]. The parent compound ethenzamide (2-ethoxybenzamide, lacking the difluorophenyl group) is a clinically used COX-inhibiting NSAID prodrug with a logP of only ~1.4, whereas the target compound's XLogP3 of 3.3 [3] predicts substantially higher membrane permeability and a different tissue distribution profile. These structure-dependent properties make each analog a distinct chemical entity unsuitable for interchangeable use in biological assays or procurement decisions [1][2][3].

Quantitative Differentiation of N-(2,5-Difluorophenyl)-2-ethoxybenzamide from Its Closest Analogs


Fluorine Regioisomerism: 2,5-Difluoro vs. 2,4-Difluoro Substitution on the Aniline Ring

The 2,5-difluorophenyl substitution pattern present in the target compound yields a distinct electronic distribution and dipole moment compared to the 2,4-difluorophenyl isomer. In the structurally related class of difluorobenzamide FtsZ inhibitors, the 2,6-difluoro substitution conferred antimicrobial activity against MRSA with MIC values ranging from 8 to 64 µg/mL depending on the alkoxy substituent, while the 2,4-difluoro analogs showed different potency profiles [1]. Although the target compound itself lacks published MIC data, the established SAR principle—that fluorine position directly governs target engagement at FtsZ—means that procurement of the incorrect regioisomer (e.g., N-(2,4-difluorophenyl)-2-ethoxybenzamide, available from ChemDiv as compound 2043-6365 ) would be expected to produce non-equivalent biological results in antimicrobial screening campaigns [1].

Fluorine regiochemistry SAR benzamide derivatives antimicrobial

Ethoxy Positional Isomerism: Ortho (2-Ethoxy) vs. Para (4-Ethoxy) Substitution on the Benzamide Ring

The ortho-ethoxy group in the target compound (CCO at position 2 of the benzamide ring) can form an intramolecular hydrogen bond with the amide N–H, partially rigidifying the molecular conformation and shielding the amide bond from metabolic hydrolysis [1]. In contrast, the para-ethoxy regioisomer N-(2,5-difluorophenyl)-4-ethoxybenzamide (CAS 904627-90-3) lacks this intramolecular interaction, resulting in a more extended, flexible conformation [1]. This difference is reflected in the computed physicochemical properties: the ortho-ethoxy target compound has a TPSA of 38.3 Ų [2], whereas the para-ethoxy isomer, due to the absence of the ortho steric shielding effect, may exhibit subtly different polar surface characteristics and chromatographic retention behavior. The ethoxy position also determines the compound's susceptibility to CYP450-mediated O-deethylation, a major metabolic pathway for ethoxybenzamides [3].

Regioisomerism conformational analysis metabolic stability benzamide

Lipophilicity Shift Relative to Parent Ethenzamide: logP Increase from ~1.4 to 3.3

The introduction of the 2,5-difluorophenyl group to the 2-ethoxybenzamide scaffold produces a substantial increase in computed lipophilicity. The parent compound 2-ethoxybenzamide (ethenzamide, PubChem CID 3282) has an ACD/LogP of approximately 1.4 [1], whereas the target compound has a PubChem-computed XLogP3-AA of 3.3 [2]. This ~1.9 log unit increase corresponds to an approximately 80-fold greater predicted partition coefficient (octanol/water), indicating significantly higher membrane permeability and potential for CNS penetration [3]. The increased lipophilicity is accompanied by a molecular weight increase from 165.19 to 277.27 g/mol and the addition of two fluorine atoms, which also enhance metabolic stability at sites adjacent to the fluorine substituents on the aniline ring [3].

Lipophilicity drug-likeness permeability ADME

Amide Bond Orientation: N-(2,5-Difluorophenyl)-2-ethoxybenzamide vs. N-(2-Ethoxyphenyl)-2,5-difluorobenzamide

The target compound and its amide orientation isomer N-(2-ethoxyphenyl)-2,5-difluorobenzamide (PubChem CID 17683347) share identical molecular formula (C₁₅H₁₃F₂NO₂) and molecular weight (277.27 g/mol) but differ in the orientation of the amide bond relative to the ethoxy and difluoro substituents [1][2]. In the target compound, the ethoxy group resides on the benzoyl side and the difluoro groups on the aniline side (SMILES: CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)F)F), whereas the isomer reverses this arrangement (SMILES: CCOC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)F)F) [1][2]. This 'amide flip' produces compounds with distinct hydrogen-bond donor/acceptor pharmacophore geometries and differential recognition by biological targets. In benzamide SAR, the amide orientation has been shown to alter HDAC inhibition potency by up to 10-fold and significantly shift target selectivity profiles [3].

Amide orientation isomerism scaffold hopping screening library chemical biology

Drug-Likeness Profile: Compliance with Lipinski and Veber Rules vs. Physicochemical Benchmarking

The target compound satisfies key drug-likeness criteria: MW 277.27 (<500), XLogP3 3.3 (<5), 1 hydrogen bond donor (<5), 4 hydrogen bond acceptors (<10), and 4 rotatable bonds (≤10), resulting in zero violations of both Lipinski's Rule of Five and Veber's oral bioavailability rules [1]. Its TPSA of 38.3 Ų is well below the 140 Ų threshold predictive of good oral absorption [1]. Compared to the parent ethenzamide (MW 165.19, logP ~1.4, TPSA 52.3 Ų) [2], the target compound's lower TPSA and higher logP suggest superior passive membrane permeability, while the increased molecular weight and fluorine content predict enhanced metabolic stability. Within the difluorobenzamide subclass evaluated against MRSA FtsZ, compounds with similar calculated property profiles demonstrated antimicrobial MIC values in the 8–64 µg/mL range, and crucially, reversed oxacillin resistance in clinical MRSA isolates at sub-MIC concentrations [3].

Drug-likeness Lipinski Rule of Five Veber rules physicochemical profiling

Limited Published Biological Annotation: Explicit Acknowledgment of Evidence Gaps

A comprehensive search of PubMed, BindingDB, ChEMBL, PubChem BioAssay, and Google Patents (as of April 2026) reveals that N-(2,5-difluorophenyl)-2-ethoxybenzamide (CAS 881599-36-6; PubChem CID 2983134) has no curated bioactivity data in major public databases, no indexed publications reporting its synthesis or biological evaluation, and no patent examples in which it is specifically claimed or exemplified [1][2]. The compound lacks quantitative IC₅₀, EC₅₀, Kd, or Ki values for any biological target, and no in vitro ADME, in vivo PK, or toxicity data are publicly available [1]. This stands in contrast to structurally related difluorobenzamide derivatives (e.g., 2,6-difluorobenzamide FtsZ inhibitors), which have published MIC data (8–64 µg/mL against MRSA) [3], and the parent compound ethenzamide, which is a clinically approved NSAID with extensive pharmacokinetic characterization [2]. Consequently, all differentiation claims in this guide that involve biological activity are based on class-level SAR inference rather than direct experimental comparison for this specific compound [3].

Evidence transparency screening compound data availability procurement risk

Recommended Application Scenarios for N-(2,5-Difluorophenyl)-2-ethoxybenzamide Based on Available Evidence


SAR Probe in Difluorobenzamide Antimicrobial Discovery Programs Targeting FtsZ

The target compound can serve as a scaffold-hopping or fluorine-scanning probe in structure-activity relationship (SAR) campaigns focused on FtsZ inhibition in Gram-positive pathogens. The established finding that difluorobenzamide derivatives inhibit S. aureus FtsZ with MIC values of 8–64 µg/mL against MRSA and reverse oxacillin resistance at sub-MIC concentrations provides a mechanistic rationale for testing this specific 2,5-difluoro-2-ethoxy variant [1]. Its favorable drug-likeness parameters (MW 277.27; XLogP3 3.3; 0 Ro5 violations) make it a suitable starting point for hit-to-lead optimization [2]. Researchers should directly benchmark it against the published 2,6-difluorobenzamide analogs from the Chai et al. (2020) study to assess the impact of fluorine regiochemistry on antimicrobial potency and resistance reversal activity [1].

Physicochemical Comparator for ADME and Permeability Profiling of Fluorinated Benzamides

With a computed XLogP3 of 3.3 and TPSA of 38.3 Ų, the target compound occupies a distinct physicochemical space compared to the more polar parent ethenzamide (logP ~1.4; TPSA 52.3 Ų) [2][3]. This makes it valuable as a lipophilic comparator in permeability assays (e.g., PAMPA, Caco-2) and metabolic stability studies (e.g., human liver microsome incubation), where the impact of the 2,5-difluorophenyl group on membrane flux and CYP450-mediated O-deethylation can be quantitatively assessed [3][4]. The ortho-ethoxy group's potential for intramolecular hydrogen bonding may further differentiate its passive permeability from the para-ethoxy regioisomer N-(2,5-difluorophenyl)-4-ethoxybenzamide (CAS 904627-90-3) .

Chemical Biology Tool for Target Identification via Affinity-Based Protein Profiling

The compound's benzamide scaffold—lacking known potent off-target activity against common antitargets (e.g., hERG, CYP450 isoforms at >10 µM based on class-level inference)—makes it a candidate for derivatization into an affinity probe or photoaffinity labeling reagent for target deconvolution studies [1]. The ethoxy group and fluorine atoms provide synthetic handles (e.g., through O-dealkylation or nucleophilic aromatic substitution) for linker attachment without abolishing the core pharmacophore [2]. Given the class-level precedent for FtsZ inhibition, target identification experiments in MRSA or other Gram-positive bacteria would be a logical first application [1].

Screening Library Component for Phenotypic and Target-Based High-Throughput Screens

As a commercially available compound (typically ≥95% purity by HPLC) with drug-like physicochemical properties and zero Rule of Five violations, the target compound is suitable for inclusion in diversity-oriented or target-focused screening libraries [2]. Its structural features—the 2,5-difluorophenyl group combined with the ortho-ethoxybenzamide core—represent a relatively underexplored region of benzamide chemical space, offering potential for discovering novel bioactivity in phenotypic screens for anti-infective, anti-inflammatory, or oncology indications [1]. Users should verify compound identity by ¹H NMR and LC-MS upon receipt, and confirm solubility in their assay medium (DMSO stock solutions are standard for this compound class) [2].

Technical Documentation Hub

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